molecular formula C10H11FO2 B6267457 2-(3-ethyl-4-fluorophenyl)acetic acid CAS No. 1823025-30-4

2-(3-ethyl-4-fluorophenyl)acetic acid

Cat. No. B6267457
CAS RN: 1823025-30-4
M. Wt: 182.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-4-fluorophenyl)acetic acid (EFPA) is an organic compound with a molecular weight of 252.27 g/mol. It is a carboxylic acid with a chemical formula of C10H10O2F. EFPA is a derivative of acetic acid and is used in a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a biochemical and physiological research tool. EFPA has been used in various research studies to investigate the biochemical and physiological effects of this compound.

Scientific Research Applications

2-(3-ethyl-4-fluorophenyl)acetic acid has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein structure and function, and drug design. It has also been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various drugs. 2-(3-ethyl-4-fluorophenyl)acetic acid has also been used to study the biochemical and physiological effects of certain compounds on the body.

Mechanism of Action

2-(3-ethyl-4-fluorophenyl)acetic acid acts as an inhibitor of certain enzymes, such as cyclooxygenase enzymes and lipoxygenase enzymes. These enzymes are involved in the metabolism of fatty acids and other lipids, and 2-(3-ethyl-4-fluorophenyl)acetic acid inhibits their activity. This inhibition can lead to changes in the levels of certain hormones and other compounds in the body, which can affect the biochemical and physiological effects of 2-(3-ethyl-4-fluorophenyl)acetic acid.
Biochemical and Physiological Effects
2-(3-ethyl-4-fluorophenyl)acetic acid has been studied for its effects on various biochemical and physiological processes in the body. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain enzymes involved in lipid metabolism. 2-(3-ethyl-4-fluorophenyl)acetic acid has also been found to have neuroprotective effects, as well as to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

2-(3-ethyl-4-fluorophenyl)acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured. Additionally, 2-(3-ethyl-4-fluorophenyl)acetic acid is relatively non-toxic and has low bioavailability, making it safe for use in laboratory experiments. However, 2-(3-ethyl-4-fluorophenyl)acetic acid is not water-soluble, which can limit its use in certain experiments.

Future Directions

Future research involving 2-(3-ethyl-4-fluorophenyl)acetic acid may include further investigations of its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, further research may involve exploring the mechanism of action of 2-(3-ethyl-4-fluorophenyl)acetic acid and its potential interactions with other compounds. Other areas of future research may include investigating the potential of 2-(3-ethyl-4-fluorophenyl)acetic acid as a therapeutic agent, and studying its effects on the metabolism of fatty acids and other lipids.

Synthesis Methods

2-(3-ethyl-4-fluorophenyl)acetic acid can be synthesized by reacting 3-ethyl-4-fluorobenzaldehyde with acetic anhydride in the presence of a base, such as pyridine. The reaction yields a product with a yield of approximately 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-ethyl-4-fluorophenyl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-ethyl-4-fluorobenzaldehyde", "malonic acid", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium carbonate", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-ethyl-4-fluorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 3-ethyl-4-fluoro-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid.", "Step 2: Decarboxylation of the intermediate product from step 1 by heating with sodium hydroxide to form 3-ethyl-4-fluoro-2-(1H-isoindol-2-yl)butanoic acid.", "Step 3: Esterification of the intermediate product from step 2 with ethyl acetoacetate in the presence of hydrochloric acid to form ethyl 3-ethyl-4-fluoro-2-(1H-isoindol-2-yl)but-2-enoate.", "Step 4: Hydrolysis of the intermediate product from step 3 with sodium hydroxide to form 2-(3-ethyl-4-fluorophenyl)acetic acid.", "Step 5: Purification of the final product by recrystallization from ethanol/water mixture and drying to obtain pure 2-(3-ethyl-4-fluorophenyl)acetic acid." ] }

CAS RN

1823025-30-4

Product Name

2-(3-ethyl-4-fluorophenyl)acetic acid

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.